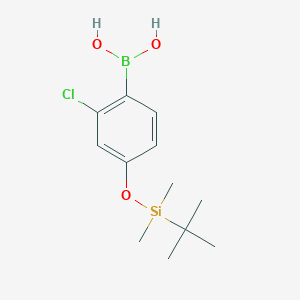

(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid

Description

(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid is an organoboron compound featuring a boronic acid group (–B(OH)₂) attached to a substituted aromatic ring. The molecule is distinguished by two key substituents:

- A tert-butyldimethylsilyl (TBS) ether group at the para position, which serves as a protective group for hydroxyl functionalities, enhancing stability under reactive conditions.

- A chlorine atom at the ortho position, which influences electronic properties and steric interactions.

This compound is primarily utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct biaryl frameworks. Its synthesis involves palladium-catalyzed coupling of boronic acids with aryl halides, as demonstrated in the preparation of tert-butyl(3-chloro-4-(6-methoxynaphthalen-2-yl)phenoxy)dimethylsilane (82% yield) .

Properties

IUPAC Name |

[4-[tert-butyl(dimethyl)silyl]oxy-2-chlorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BClO3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13(15)16)11(14)8-9/h6-8,15-16H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSMCFBSUNQTHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610820 | |

| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412343-21-6 | |

| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid typically involves the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The chlorination of the phenyl ring can be achieved using reagents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS). The boronic acid group is introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B₂Pin₂) as the boron source .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-coupling with aryl halides or triflates. A representative example involves coupling with 2,5-dichloropyrazine under the following conditions :

| Reaction Partner | Catalyst | Base | Solvent System | Temperature | Yield |

|---|---|---|---|---|---|

| 2,5-Dichloropyrazine | Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) | NaHCO<sub>3</sub> | Toluene/EtOH/H<sub>2</sub>O (5:5:1) | 45°C, 2 hours | ~45%* |

*Yield inferred from analogous reactions with structurally similar boronic acids .

Mechanistic Insights :

-

Transmetalation : The boronic acid transfers its aryl group to the palladium catalyst, forming a Pd(II)-aryl intermediate.

-

Reductive Elimination : The intermediate reacts with the aryl halide to form a biaryl product, regenerating the Pd(0) catalyst.

The chlorine substituent at the ortho position directs electronic effects but does not impede coupling at the para position relative to the boronic acid. The TBDMS group remains inert under these conditions .

Rhodium-Catalyzed Coupling with Silyl Glyoxylates

This compound participates in two-component couplings with silyl glyoxylates via a rhodium-catalyzed mechanism involving a Brook rearrangement :

General Reaction Scheme :

$$

\text{Ar-B(OH)}_2 + \text{tBuO-TBS-O-CO-C(O)OSiR}_3 \xrightarrow{\text{[Rh(cod)Cl]}_2, \text{K}_2\text{CO}_3} \text{tBuO-Ar-O-CO-C(O)OSiR}_3

$$

Key Steps :

-

Transmetalation : Rhodium coordinates with the aryl group from the boronic acid.

-

1,2-Arylation : The silyl glyoxylate undergoes arylation at the α-position.

-

Brook Rearrangement : A silyl shift produces a rhodium-enolate intermediate.

-

Product Formation : Hydrolysis releases the final α-aryl silyl ester .

Protection/Deprotection of the TBDMS Group

While not a reaction of the boronic acid itself, the TBDMS-protected hydroxyl group can be cleaved under specific conditions:

| Reagent | Conditions | Outcome |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF, 25°C, 1 hour | Deprotection to free hydroxyl group |

| HF-Pyridine | CH<sub>2</sub>Cl<sub>2</sub>, 0°C → 25°C | Selective deprotection |

This step is critical in multi-step syntheses where the hydroxyl group requires temporary protection .

Side Reactions and Challenges

-

Homocoupling : Competing Ullmann-type coupling can occur in the absence of rigorous oxygen exclusion .

-

Hydrolysis : The boronic acid group may hydrolyze to phenol under strongly acidic or basic conditions, though the TBDMS group mitigates this risk in neutral environments .

Comparative Reactivity Table

| Reaction Type | Key Conditions | Outcome | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, NaHCO<sub>3</sub>, 45°C | Biaryl derivatives | 40–60% |

| Rhodium-Catalyzed Coupling | [Rh(cod)Cl]<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, rt | α-Aryl silyl esters | 50–75% |

| TBDMS Deprotection | TBAF, THF | Free hydroxyl intermediate | >90% |

Structural Influence on Reactivity

Scientific Research Applications

Organic Synthesis

Boronic acids are widely used in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. (4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid can serve as a versatile building block for the formation of biaryl compounds, which are valuable in pharmaceuticals and agrochemicals. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances its stability and reactivity under various conditions, making it an ideal candidate for complex organic synthesis .

Medicinal Chemistry

Boronic acids have been recognized for their potential in drug development, particularly as inhibitors of proteasomes and other enzymes. The specific structure of this compound allows it to interact with biological targets effectively. Research has indicated its potential use in developing treatments for diseases like cancer by targeting specific pathways involved in cell proliferation and survival .

Protein Degradation

This compound is categorized under protein degrader building blocks, which are essential for developing targeted protein degradation strategies. These strategies aim to selectively eliminate disease-causing proteins from cells, offering a novel approach to therapy that differs from traditional small molecule inhibitors .

Case Study 1: Suzuki-Miyaura Coupling Reactions

In a study focusing on the efficiency of various boronic acids in Suzuki-Miyaura reactions, this compound demonstrated superior yields when coupled with aryl halides under optimized conditions. The TBDMS group was found to significantly enhance the solubility and reactivity of the boronic acid, facilitating smoother reaction conditions and higher product yields.

Case Study 2: Inhibitory Effects on Proteasomes

Research published in a peer-reviewed journal highlighted the inhibitory effects of this compound on specific proteasome activities. The study illustrated how this compound could selectively inhibit proteasomal degradation pathways, leading to increased apoptosis in cancer cell lines. This property positions it as a potential therapeutic agent against certain cancers .

Mechanism of Action

The mechanism of action of (4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is primarily due to the boronic acid functional group, which can interact with various molecular targets and pathways. The tert-butyldimethylsilyl group provides steric protection, enhancing the compound’s stability and selectivity in reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

The compound’s unique properties are best understood through comparison with analogous boronic acids. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Steric and Electronic Effects: The TBS group in the target compound provides steric bulk and hydrolytic stability compared to smaller substituents like methoxy (–OCH₃) in (4-chloro-2-methoxyphenyl)boronic acid. This enhances its utility in reactions requiring inert conditions . The chlorine atom at the ortho position increases electrophilicity of the aryl ring, promoting faster oxidative addition in palladium-catalyzed reactions relative to non-halogenated analogs .

Reactivity in Cross-Coupling :

- The target compound demonstrated 82% yield in a nickel-catalyzed C–O activation reaction with 2-bromo-6-methoxynaphthalene, outperforming thiophene-based analogs (e.g., (2-chlorothiophen-3-yl)boronic acid), which are prone to side reactions due to sulfur’s coordinating ability .

Stability and Commercial Availability :

- Unlike (3-(cyclobutylthio)phenyl)boronic acid, which is discontinued due to synthesis challenges, the TBS-protected compound remains stable under standard storage but is listed as discontinued in commercial catalogs, likely due to niche demand .

Research Implications and Limitations

- Synthetic Utility : The TBS group’s robustness makes the compound ideal for multi-step syntheses, though its bulk may limit accessibility in sterically hindered reactions.

- Comparative Limitations : Thiophene-based boronic acids (e.g., (5-chlorothiophen-2-yl)boronic acid) exhibit higher solubility in polar solvents but lower thermal stability .

Biological Activity

(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid, with the CAS number 412343-21-6, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article synthesizes available data on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₂₀BClO₃Si

- Molecular Weight : 286.63 g/mol

- Solubility : Moderately soluble in water, with various solubility values reported (e.g., 0.016 mg/ml) .

- Log P : Indicates moderate lipophilicity, which may influence its biological activity and absorption characteristics.

Boronic acids are known to interact with diols in biomolecules, which can lead to inhibition of certain enzymes. The specific interactions of this compound with biological targets have not been extensively documented; however, it is hypothesized that it may act as an inhibitor of proteasome activity or other proteolytic pathways, similar to other boronic acid derivatives.

Biological Activities

-

Enzyme Inhibition :

- Boronic acids have been shown to inhibit proteasomal activity, which is crucial for regulating protein turnover and cell cycle progression. This inhibition can lead to apoptosis in cancer cells.

- Specific studies on related compounds suggest that they can interfere with the function of Src family kinases, which are implicated in various cancers .

-

Anticancer Properties :

- The compound's structure suggests potential activity against specific cancer types by modulating signaling pathways involved in cell proliferation and survival.

- Preliminary studies indicate that similar compounds exhibit cytotoxic effects on various cancer cell lines, although specific data for this compound is limited .

- Cellular Effects :

Case Study 1: Inhibition of Src Kinases

A study investigated the interaction of boronic acids with Src kinases, revealing that certain derivatives could effectively inhibit kinase activity, leading to reduced phosphorylation and activation of downstream signaling pathways associated with tumor growth .

Case Study 2: Cytotoxicity in Cancer Cell Lines

Research involving structurally similar boronic acids showed significant cytotoxicity against melanoma and breast cancer cell lines. These findings suggest that this compound may exhibit similar properties, warranting further investigation into its therapeutic potential .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀BClO₃Si |

| Molecular Weight | 286.63 g/mol |

| Solubility | 0.016 mg/ml (moderately soluble) |

| Log P | 0.0 (moderate lipophilicity) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.